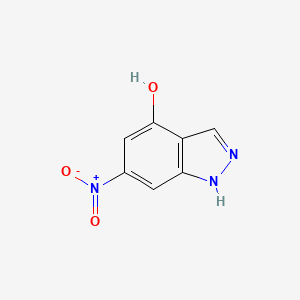

6-Nitro-1H-indazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVZVYOJGUIMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646155 | |

| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-81-0 | |

| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Nitro-1H-indazol-4-ol" synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Nitro-1H-indazol-4-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Given the absence of a direct, published one-pot synthesis for this specific molecule, this document outlines a rational, multi-step synthetic route based on established and well-documented chemical transformations. The proposed pathway begins with a commercially available starting material and proceeds through a series of reactions including nitration, reduction, diazotization, cyclization, and deprotection. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, valued for their wide range of biological activities.[1] The bicyclic system, which consists of a pyrazole ring fused to a benzene ring, is a key pharmacophore in several approved drugs.[1] The introduction of nitro and hydroxyl groups onto the indazole core can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of considerable interest for further functionalization and screening in drug discovery programs. This guide details a robust and logical synthetic pathway to access this target molecule.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound is best approached by constructing the indazole ring from a pre-functionalized benzene precursor. This strategy allows for precise control over the regiochemistry of the substituents. The proposed pathway commences with 3-methoxytoluene and involves the following key transformations:

-

Nitration: Introduction of a nitro group at the 5-position of 3-methoxytoluene.

-

Second Nitration: Introduction of a second nitro group at the 2-position.

-

Selective Reduction: Reduction of the nitro group at the 2-position to an amino group.

-

Diazotization and Cyclization: Conversion of the resulting o-toluidine derivative into the indazole core.

-

Demethylation: Cleavage of the methyl ether to unveil the target 4-hydroxy group.

This sequence is depicted in the workflow diagram below.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Methoxy-5-nitrotoluene

-

Principle: Electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. Nitration of 3-methoxytoluene will primarily occur at positions ortho and para to the strongly activating methoxy group. The 5-position is para to the methoxy group and sterically accessible.

-

Protocol:

-

To a stirred solution of 3-methoxytoluene (1.0 equiv.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

-

Wash the solid with cold water until the washings are neutral and dry the product. Recrystallization from ethanol can be performed for further purification.

-

Step 2: Synthesis of 2,5-Dinitro-3-methoxytoluene

-

Principle: A second electrophilic nitration is performed. The existing methoxy and nitro groups will direct the incoming nitro group. The methoxy group directs ortho/para, and the nitro group is a meta-director. The position ortho to the methoxy group and meta to the existing nitro group is favored.

-

Protocol:

-

Dissolve 3-methoxy-5-nitrotoluene (1.0 equiv.) in a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully pour the mixture onto ice and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 3: Synthesis of 2-Amino-3-methoxy-5-nitrotoluene

-

Principle: Selective reduction of one nitro group in the presence of another. This can be achieved using reagents like sodium sulfide or ammonium sulfide, which are known for the selective reduction of aromatic dinitro compounds.

-

Protocol:

-

Prepare a solution of sodium sulfide nonahydrate (2.0-3.0 equiv.) in water.

-

Add a solution of 2,5-dinitro-3-methoxytoluene (1.0 equiv.) in ethanol to the sodium sulfide solution.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminotoluene derivative.

-

Step 4: Synthesis of 4-Methoxy-6-nitro-1H-indazole

-

Principle: This transformation follows the classical Jacobson indazole synthesis. The o-toluidine derivative is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

-

Protocol:

-

Dissolve 2-amino-3-methoxy-5-nitrotoluene (1.0 equiv.) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equiv.), keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Pour the reaction mixture into ice water and neutralize with a base such as sodium carbonate.

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

-

Step 5: Synthesis of this compound

-

Principle: Cleavage of the aryl methyl ether to yield the corresponding phenol. Boron tribromide (BBr₃) is a powerful and selective reagent for this transformation. Alternatively, concentrated hydrobromic acid can be used.

-

Protocol (using BBr₃):

-

Dissolve 4-methoxy-6-nitro-1H-indazole (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (1.2-1.5 equiv.) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into ethyl acetate. Wash the organic phase with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the final product by column chromatography or recrystallization.

-

Data Summary

The following table provides a summary of the reagents and general conditions for the proposed synthesis. Note that yields are estimates based on analogous reactions and would require experimental optimization.

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Conditions | Product |

| 1 | 3-Methoxytoluene | HNO₃, H₂SO₄ | H₂SO₄ | 0 °C to RT | 3-Methoxy-5-nitrotoluene |

| 2 | 3-Methoxy-5-nitrotoluene | Fuming HNO₃, H₂SO₄ | H₂SO₄ | 0 °C to RT | 2,5-Dinitro-3-methoxytoluene |

| 3 | 2,5-Dinitro-3-methoxytoluene | Na₂S·9H₂O | Ethanol/Water | Reflux | 2-Amino-3-methoxy-5-nitrotoluene |

| 4 | 2-Amino-3-methoxy-5-nitrotoluene | NaNO₂, Acetic Acid | Acetic Acid/Anhydride | 0 °C to RT | 4-Methoxy-6-nitro-1H-indazole |

| 5 | 4-Methoxy-6-nitro-1H-indazole | BBr₃ | Dichloromethane | -78 °C to RT | This compound |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a logical and experimentally feasible route to this compound. While this proposed synthesis is based on well-established organic reactions, each step would require careful optimization of reaction conditions to maximize yields and purity. The successful synthesis of this target molecule will provide a valuable building block for the development of novel indazole-based compounds with potential therapeutic applications. Further work could explore alternative synthetic strategies, such as late-stage C-H functionalization, although direct hydroxylation at the C4 position of the indazole ring remains a significant challenge.

References

- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 13(13), 3542-3545.

- Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.

- BenchChem. (2025). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.

- Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597.

- Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158.

- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Khalil, M., & Sayed, S. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.

- Davies, R. R. (1955). Indazole Derivatives. The Synthesis of Various Amino- and Hydroxy-indazoles and Derived Sulphonic Acids. Journal of the Chemical Society, 2412-2421.

- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

- Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2020). Molecules, 25(15), 3485.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). RSC Advances, 11(54), 34163–34175.

- BenchChem. (2025).

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Omega, 7(16), 14245–14256.

- Nitroreductase-triggered indazole form

Sources

An In-Depth Technical Guide to 6-Nitro-1H-indazol-4-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-nitro-1H-indazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly its parent compound, 6-nitro-1H-indazole. By examining the known properties and synthesis of these related structures, we can infer and project the characteristics and potential applications of this compound.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in drug discovery due to its ability to mimic purine bases and interact with a variety of biological targets. The introduction of a nitro group to the indazole ring system can significantly influence its electronic properties and biological activity, often imparting cytotoxic or antimicrobial effects.

Physicochemical and Structural Properties

While specific experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure and comparison with 6-nitro-1H-indazole.

Chemical Structure

The chemical structure of this compound features an indazole core with a nitro group at the 6-position and a hydroxyl group at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its parent compound, 6-nitro-1H-indazole.

| Property | This compound | 6-Nitro-1H-indazole | Source |

| CAS Number | 885518-81-0 | 7597-18-4 | [1] |

| Molecular Formula | C₇H₅N₃O₃ | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 179.13 g/mol | 163.13 g/mol | [1] |

| Appearance | - | Light brown powder | [2] |

| Melting Point | - | 179 - 183 °C | [2] |

| SMILES | OC1=CC(=O)=CC2=C1C=NN2 | [O-]C1=CC2=C(C=NN2)C=C1 | [1][3] |

| LogP (predicted) | 1.1767 | - | [1] |

| Topological Polar Surface Area (TPSA) | 92.05 Ų | - | [1] |

| Hydrogen Bond Donors | 2 | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | 3 | [1] |

| Rotatable Bonds | 1 | 0 | [1] |

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methodologies reported for the synthesis of other substituted 4-nitro-1H-indazoles. A Chinese patent (CN107805221A) details a general method for preparing 6-substituted-4-nitro-1H-indazole derivatives, which serves as a foundation for the proposed synthesis.[4]

The synthesis involves a multi-step process starting from a substituted toluene, followed by nitration, reduction, diazotization, and cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-substituted-4-nitro-1H-indazoles.

Detailed Experimental Protocol (Adapted from CN107805221A)

This protocol is an adaptation for the synthesis of the target molecule and should be optimized for specific laboratory conditions.

Step 1: Nitration of a Substituted Toluene

-

To a solution of the starting substituted toluene in a suitable solvent (e.g., dichloromethane), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by pouring it into ice water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir until the reduction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite and concentrate the filtrate to obtain the crude amino-intermediate.

Step 3: Diazotization and Cyclization to form the Indazole Ring

-

Dissolve the crude amino-intermediate in an acidic medium (e.g., acetic acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

Allow the reaction to stir at low temperature for a specified time, then allow it to warm to room temperature.

-

The formation of the indazole ring occurs through intramolecular cyclization.

-

Isolate the product by filtration or extraction and purify by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group will influence the chemical shifts of these protons. The proton on the pyrazole nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms of the indazole ring. The carbons attached to the nitro and hydroxyl groups will be significantly shifted.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazole ring, aromatic C-H stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.13 g/mol ).

Potential Biological Activity and Applications

The biological activities of this compound have not been extensively reported. However, the known activities of other nitroindazole derivatives suggest potential therapeutic applications.

| Derivative Class | Reported Biological Activity | Potential Application | Reference(s) |

| Nitroindazoles | Anti-inflammatory, anti-viral, anti-microbial, anti-cancer | Infectious diseases, Oncology, Inflammatory disorders | [5] |

| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial activity | Treatment of Leishmaniasis | [6] |

| 6-nitroindazole | Free radical scavenging, inhibition of lipid peroxidation | Antioxidant therapy | [7] |

| Thiazolidine derivatives of 6-nitroindazole | Antibacterial, antifungal, antitubercular, anti-inflammatory | Infectious and inflammatory diseases | [8] |

The presence of both a nitro and a hydroxyl group on the indazole scaffold of this compound makes it an interesting candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for 6-nitro-1H-indazole, the compound should be handled with care. It is considered a hazardous substance and may be harmful if swallowed, inhaled, or in contact with skin.[2][9] It is also classified as an irritant.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a functionalized indazole derivative with potential for application in medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview based on the known properties of related compounds and plausible synthetic routes. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this promising molecule.

References

Sources

- 1. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 6-Nitroindazole(7597-18-4) 1H NMR [m.chemicalbook.com]

- 6. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions [mdpi.com]

- 8. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-Nitro-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Nitro-1H-indazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

This compound is a nitro-substituted indazole derivative. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a recognized "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The presence of a nitro group at the 6-position and a hydroxyl group at the 4-position significantly influences the molecule's electronic properties and potential for hydrogen bonding, which are critical for its interaction with biological macromolecules.

Key Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for reproducible scientific research. The primary identifiers and calculated physicochemical properties for this compound are summarized below.

| Identifier/Property | Value | Source |

| CAS Number | 885518-81-0 | , , |

| Molecular Formula | C₇H₅N₃O₃ | |

| Molecular Weight | 179.13 g/mol | |

| IUPAC Name | This compound | |

| Synonym | 4-HYDROXY-6-NITROINDAZOLE | |

| SMILES | OC1=CC(=O)=CC2=C1C=NN2 |

Synthesis and Spectroscopic Characterization

The synthesis of 4,6-disubstituted 1H-indazole derivatives can be challenging. A general approach has been outlined in Chinese patent CN107805221A, which describes a method for preparing such compounds.[1] While a specific protocol for this compound is not explicitly detailed, the patent provides a foundational methodology that can be adapted by skilled synthetic chemists.

General Synthetic Approach for 4,6-Disubstituted 1H-Indazoles

The patented method involves a multi-step process starting from a substituted aniline derivative. The key steps typically include:

-

Nitration or Halogenation: Introduction of a substituent at a specific position on the aniline ring.

-

Reduction: Conversion of a nitro group to an amino group to facilitate the subsequent cyclization.

-

Diazotization and Cyclization: The crucial step where the indazole ring system is formed from the substituted aniline.

This general pathway is visualized in the workflow diagram below.

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in medicinal chemistry. While detailed characterization and biological activity data are currently sparse, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on developing a robust and scalable synthesis, comprehensive spectroscopic characterization, and screening against a panel of relevant biological targets to unlock its full potential in drug discovery.

References

- CN107805221A - Method for preparing 1H-indazole deriv

-

PubChem. 6-Nitroindazole. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

Sources

An In-depth Technical Guide to 6-Nitro-1H-indazole: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-nitro-1H-indazole, a pivotal heterocyclic compound, and its derivatives. It delves into the compound's chemical identity, synthesis protocols, and significant biological activities, with a particular focus on its burgeoning potential in the realm of drug discovery and development. All quantitative data is summarized for clarity, and key experimental methodologies are described in detail.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heteroaromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. This unique structural motif has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The indazole core is a versatile pharmacophore known to interact with a variety of biological targets, most notably protein kinases.[2] Consequently, indazole derivatives have been successfully developed into approved drugs for the treatment of cancer and other conditions.[2][3] The introduction of a nitro group onto the indazole scaffold, as in 6-nitro-1H-indazole, can significantly modulate its physicochemical properties and biological activity, opening up new avenues for therapeutic applications.[1]

Physicochemical Properties of 6-Nitro-1H-indazole

6-Nitro-1H-indazole is an organic compound characterized by a nitro group attached to the indazole structure.[4] It typically appears as a pale yellow to orange crystalline solid.[4] While sparingly soluble in water, it demonstrates greater solubility in organic solvents such as ethanol and dimethyl sulfoxide.[4]

| Property | Value | Source |

| IUPAC Name | 6-nitro-1H-indazole | [5] |

| Molecular Formula | C₇H₅N₃O₂ | [4][5] |

| Molecular Weight | 163.13 g/mol | [5][6] |

| CAS Registry Number | 7597-18-4 | [5] |

| Synonyms | 6-Nitroindazole, 6-Nitroisoindazole | [4][5] |

Historical Perspective and Synthesis

The study of indazoles and their derivatives has been an active area of research for several decades. Early work in 1969 reported the reaction of indazoles, including 6-nitro-1H-indazole, with formaldehyde in aqueous HCl to yield (1H-indazol-1-yl)methanol derivatives.[7] This foundational work laid the groundwork for further exploration of the reactivity of the indazole core.

A variety of synthetic strategies have since been developed to access 6-nitro-1H-indazole and its derivatives. These methods often involve the cyclization of appropriately substituted precursors. One common approach involves the reaction of α,β-unsaturated ketones with hydrazines.[8] More recent advancements include biocatalytic routes, such as nitroreductase-triggered indazole formation from 2-nitrobenzylamine derivatives, offering a more sustainable synthetic pathway.[3]

Representative Synthesis Protocol: Alkylation of 6-Nitro-1H-indazole

This protocol describes a common method for the N-alkylation of 6-nitro-1H-indazole, a key step in the synthesis of many of its biologically active derivatives.[1][5]

Objective: To synthesize 1-methyl-6-nitro-1H-indazole.

Materials:

-

6-nitro-1H-indazole

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Iodomethane

-

Ethyl acetate

-

Water

Procedure:

-

A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of DMF is prepared and cooled in an ice bath.[5]

-

Sodium hydride (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.[5]

-

Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.[5]

-

The mixture is stirred for 16 hours at room temperature.[5]

-

The reaction is quenched with water and diluted with ethyl acetate.[5]

-

The mixture is then transferred to a separatory funnel and washed three times with water.[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-6-nitro-1H-indazole.

Caption: Synthesis of 1-methyl-6-nitro-1H-indazole.

Biological Activities and Therapeutic Potential

Derivatives of 6-nitro-1H-indazole have demonstrated a broad spectrum of biological activities, including antiproliferative, antibacterial, and antileishmanial effects.[1][5] The presence and position of the nitro group are often crucial for the observed biological activity.[9]

Antiproliferative Activity

Several studies have highlighted the potential of 6-nitroindazole derivatives as anticancer agents.[9] For instance, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the range of 5–15 μM.[8][9] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[9]

Antileishmanial Activity

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections.[9] Research into nitroindazoles has revealed their potential against various parasites, including Leishmania.[1][10] Specifically, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their inhibitory effects on different Leishmania species, demonstrating the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic activity.[9][10]

| Compound ID | Target Species | IC₅₀ (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

Table adapted from a study on 3-chloro-6-nitro-1H-indazole derivatives.[5]

Antibacterial and Antifungal Activity

The antibacterial and antifungal potential of 6-nitroindazole derivatives has also been explored.[9] A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms.[9]

Anti-inflammatory Activity

Indazole derivatives, including 6-nitroindazole, have been investigated for their anti-inflammatory properties.[9] One study demonstrated that 6-nitroindazole exhibited potent inhibitory activity on IL-1β and was the most effective among the tested indazoles at inhibiting DPPH free radical generation.[9]

Future Directions and Conclusion

The 6-nitro-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical entity in medicinal chemistry. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of more efficient and sustainable synthetic methodologies will also be crucial for advancing the therapeutic potential of this promising class of compounds.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

-

Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]

-

Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

- Methods for preparing indazole compounds.

-

6-Nitroindazole | C7H5N3O2 | CID 24239. PubChem - NIH. [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS 7597-18-4: 6-Nitroindazole | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Nitro-1H-indazole: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data

Introduction

6-Nitro-1H-indazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] As a member of the nitro-substituted indazole family, its structural elucidation is paramount for the synthesis of novel derivatives with potential therapeutic applications, including antileishmanial, antibacterial, and antiproliferative activities.[1][2][3] This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Nitro-1H-indazole, offering a foundational resource for researchers, scientists, and professionals in drug development. While the initial focus of this guide was intended to be 6-Nitro-1H-indazol-4-ol, a thorough search of available scientific literature and databases did not yield sufficient spectroscopic data for a comprehensive analysis. Therefore, this guide has been pivoted to focus on the closely related and well-characterized parent compound, 6-Nitro-1H-indazole. The principles and techniques detailed herein are directly applicable to the characterization of its derivatives.

This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just raw data, but also the scientific rationale behind spectral interpretation and data acquisition.

Molecular Structure and Isomerism

Understanding the molecular structure is the first step in interpreting spectroscopic data. 6-Nitro-1H-indazole consists of a bicyclic system with a benzene ring fused to a pyrazole ring, with a nitro group substituted at the 6-position. A key structural feature of indazoles is the tautomerism involving the position of the proton on the nitrogen atoms of the pyrazole ring. While 1H- and 2H-tautomers are possible, experimental and computational data suggest that the 1H-tautomer is the more stable form for indazole in solution.[4]

Diagram: Molecular Structure of 6-Nitro-1H-indazole

Caption: Molecular structure of 6-Nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For 6-Nitro-1H-indazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Nitro-1H-indazole is characterized by distinct signals for the aromatic protons. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons on the benzene ring, causing them to appear at lower fields (higher ppm values).

Table 1: ¹H NMR Spectral Data for 6-Nitro-1H-indazole in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.3 | s | - |

| H-4 | ~7.8 | d | ~9.0 |

| H-5 | ~7.9 | dd | ~9.0, ~2.0 |

| H-7 | ~8.7 | d | ~2.0 |

| NH | ~13.8 | br s | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Interpretation:

-

H-7: The proton at the 7-position is the most deshielded aromatic proton, appearing as a doublet at a downfield chemical shift (around 8.7 ppm). This is due to the strong deshielding effect of the adjacent nitro group and the pyrazole ring.

-

H-5: The H-5 proton appears as a doublet of doublets, coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).

-

H-4: The H-4 proton is observed as a doublet due to ortho-coupling with H-5.

-

H-3: The proton at the 3-position of the indazole ring typically appears as a singlet.

-

NH Proton: The N-H proton of the pyrazole ring is highly deshielded and often appears as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the nitro group is significantly deshielded.

Table 2: ¹³C NMR Spectral Data for 6-Nitro-1H-indazole in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~122 |

| C-5 | ~117 |

| C-6 | ~147 |

| C-7 | ~110 |

| C-7a | ~141 |

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used.

Interpretation:

-

C-6: The carbon atom directly attached to the nitro group (C-6) resonates at a significantly downfield chemical shift (around 147 ppm), which is a characteristic feature for carbons bearing a nitro group.[5]

-

Other Aromatic Carbons: The remaining carbon atoms of the bicyclic system appear in the typical aromatic region of the spectrum.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Nitro-1H-indazole shows characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.

Table 3: Key IR Absorption Bands for 6-Nitro-1H-indazole

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | Aromatic C-H | Stretching |

| ~3400 | N-H | Stretching |

| ~1600 | Aromatic C=C | Stretching |

| 1520-1560 | N-O (Nitro) | Asymmetric Stretching |

| 1340-1380 | N-O (Nitro) | Symmetric Stretching |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation:

-

N-H Stretching: A broad absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

-

Nitro Group Stretching: The most characteristic signals in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[6]

-

Aromatic C-H and C=C Stretching: The absorptions for aromatic C-H stretching are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear around 1600 cm⁻¹.

Experimental Protocol for IR Analysis (KBr Pellet Method)

Workflow: KBr Pellet Preparation for IR Spectroscopy

Caption: Workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Nitro-1H-indazole, electron ionization (EI) is a common technique used.

Table 4: Mass Spectrometry Data for 6-Nitro-1H-indazole

| m/z | Interpretation |

| 163 | Molecular ion [M]⁺ |

| 117 | [M - NO₂]⁺ |

| 90 | [M - NO₂ - HCN]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is observed at an m/z value corresponding to the molecular weight of 6-Nitro-1H-indazole (163.13 g/mol ).[7][8]

-

Fragmentation Pattern: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment ion at m/z 117.[9] Further fragmentation can occur, such as the loss of hydrogen cyanide (HCN) from the indazole ring, leading to a fragment at m/z 90.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 6-Nitro-1H-indazole is a critical step in its application in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with insights into their interpretation and standard experimental protocols. By understanding the fundamental principles behind these spectroscopic techniques and their application to the 6-nitroindazole scaffold, researchers can confidently elucidate the structures of novel derivatives and advance their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Elsevier. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitro-1H-indole. PubChem. Retrieved from [Link]

- Girard, M., Carignan, G., Mousseau, N., & Dawson, B. A. (1991). Chromatographic and spectroscopic characterization of sulphur-bound dimetridazole and ranidazole derivatives. Journal of Pharmaceutical and Biomedical Analysis, 9(2), 151–157.

-

The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. Retrieved from [Link]

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Retrieved from [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

MDPI. (2021). Mycobacterial and Human Ferrous Nitrobindins: Spectroscopic and Reactivity Properties. Molecules. Retrieved from [Link]

-

ResearchGate. (1995). 13C NMR of indazoles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Indazole, 6-nitro- [webbook.nist.gov]

- 9. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6-Nitro-1H-indazole: A Technical Guide to Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound: Initial searches for "6-Nitro-1H-indazol-4-ol" did not yield sufficient data in peer-reviewed literature or commercial databases to construct a comprehensive technical guide. It is presumed that the intended compound of interest may be the closely related and well-documented molecule, 6-Nitro-1H-indazole . This guide will, therefore, focus on the solubility and stability of 6-Nitro-1H-indazole, providing a robust framework for its characterization.

Introduction: The Significance of 6-Nitro-1H-indazole

6-Nitro-1H-indazole is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and the presence of a nitro group at the 6-position offers a handle for further synthetic modifications, making it a versatile intermediate in the synthesis of various biologically active molecules.[1][2] Understanding the fundamental physicochemical properties of solubility and stability is paramount for the successful development of any new chemical entity. This guide provides a comprehensive overview of these properties for 6-Nitro-1H-indazole, along with detailed protocols for their experimental determination.

Physicochemical Properties of 6-Nitro-1H-indazole

A thorough understanding of the intrinsic properties of a molecule is the foundation for predicting its behavior in various experimental and physiological conditions. The key physicochemical parameters for 6-Nitro-1H-indazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | PubChem[3] |

| Molecular Weight | 163.13 g/mol | PubChem[3] |

| Appearance | Light yellow powder | ChemBK[4] |

| Melting Point | 180-182 °C | ChemicalBook[5] |

| pKa (Predicted) | 11.08 ± 0.40 | ChemBK[4] |

| logP (Octanol/Water) | 0.989 (Calculated) | Cheméo[6] |

| Water Solubility | log₁₀WS = -2.91 (mol/L) (Calculated) | Cheméo[6] |

| >24.5 µg/mL (at pH 7.4) (Experimental) | PubChem[3] |

Solubility Profile of 6-Nitro-1H-indazole

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. 6-Nitro-1H-indazole is characterized as being sparingly soluble in water, a common feature for many aromatic compounds.[2] However, its solubility increases in organic solvents.

Qualitative Solubility:

A comprehensive understanding of solubility requires quantitative assessment in various media relevant to drug development.

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure to determine the equilibrium solubility of 6-Nitro-1H-indazole in different aqueous and organic media.

Objective: To quantify the solubility of 6-Nitro-1H-indazole in various solvents at a controlled temperature.

Materials:

-

6-Nitro-1H-indazole

-

Water (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

Ethanol (anhydrous)

-

Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of 6-Nitro-1H-indazole in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards.

-

Sample Preparation: Add an excess amount of 6-Nitro-1H-indazole to vials containing a known volume of each test solvent (e.g., water, PBS, 0.1 N HCl, ethanol).

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered solution with an appropriate solvent to bring the concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from the stock solution.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Stability Profile of 6-Nitro-1H-indazole

The chemical stability of a compound is a critical factor influencing its shelf-life, formulation, and in vivo performance. While specific stability data for 6-Nitro-1H-indazole is limited, information on related nitroaromatic compounds and indazole derivatives suggests potential degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: Electron-withdrawing groups like the nitro substituent can increase the susceptibility of the indazole ring to hydrolysis, particularly at non-neutral pH and elevated temperatures. Studies on related indazole adducts have shown decomposition in boiling water.

-

Photodegradation: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation.

-

Oxidation: While the indazole ring is relatively stable to oxidation, other functional groups, if present in derivatives, could be susceptible.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To investigate the stability of 6-Nitro-1H-indazole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

6-Nitro-1H-indazole

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Water (HPLC grade)

-

Methanol or Acetonitrile (HPLC grade)

-

Vials with screw caps

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV or HPLC-MS system

Procedure:

-

Sample Preparation: Prepare solutions of 6-Nitro-1H-indazole in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the sample solution. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the sample solution. Keep at room temperature or heat gently for a defined period.

-

Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60 °C) in the dark.

-

Photolytic Degradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

-

-

Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (preferably with a mass spectrometer detector to help identify degradation products).

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the logical flow for the solubility and stability assessments.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Conclusion

The solubility and stability of 6-Nitro-1H-indazole are fundamental properties that dictate its handling, formulation, and ultimate utility in drug discovery and development. While it exhibits limited aqueous solubility, its solubility in organic solvents allows for its use in various synthetic transformations. The potential for hydrolytic and photolytic degradation underscores the importance of careful handling and storage, as well as the development of stability-indicating analytical methods. The protocols and information presented in this guide provide a solid foundation for researchers to confidently work with and characterize 6-Nitro-1H-indazole.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24239, 6-Nitroindazole. PubChem. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Cheméo. Available from: [Link]

-

ChemBK. 6-Nitroindazole. ChemBK. Available from: [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. PubChem. Available from: [Link]

- Bouattour, A., et al. Researches in the series of 6-nitroindazole, synthesis and biological activities. 2017.

- Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

-

Matrix Fine Chemicals. 6-NITRO-1H-INDAZOLE | CAS 7597-18-4. Matrix Fine Chemicals. Available from: [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, 2022. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available from: [Link]

-

U.S. Environmental Protection Agency. 1H-Indazole, 6-nitro- - Substance Details. SRS. Available from: [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1881329-19-6|4-Nitro-1H-indazole hydrochloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Prospective Analysis of the Bio-pharmacological Potential of 6-Nitro-1H-indazol-4-ol

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. The introduction of a nitro group, particularly at the 6-position, has been shown to confer potent and diverse biological activities. This guide delves into the potential biological activities of a specific, yet under-explored derivative: 6-Nitro-1H-indazol-4-ol . While direct experimental data for this compound is limited in the public domain, this document serves as a prospective analysis, synthesizing data from structurally related 6-nitroindazole and nitro-heterocyclic compounds to build a robust hypothesis-driven framework for its investigation. We will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, proposing detailed mechanistic pathways and a comprehensive suite of experimental protocols for its validation.

The Compound in Focus: Structural and Physicochemical Rationale

This compound is a unique molecule characterized by three key functional moieties: the indazole bicyclic core, an electron-withdrawing nitro group at the C6 position, and a hydroxyl group at the C4 position. This specific arrangement suggests several avenues for biological interaction. The indazole ring is a known pharmacophore, while the nitro group is critical for bioreductive activation, a mechanism exploited in several approved drugs. The hydroxyl group may participate in hydrogen bonding with target proteins, potentially enhancing binding affinity and selectivity.

Potential Biological Activity I: Anticancer (Hypoxia-Activated Pro-drug)

The solid tumor microenvironment is often characterized by regions of severe oxygen deprivation, or hypoxia. This physiological state is a key driver of tumor progression and resistance to conventional therapies. Nitroaromatic compounds, like 6-nitroindazoles, are prime candidates for development as hypoxia-activated pro-drugs.[1][2]

Proposed Mechanism of Action

We hypothesize that this compound can function as a bioreductive drug. Under normoxic conditions, the compound remains relatively inert. However, in the hypoxic environment of a tumor, ubiquitous nitroreductase enzymes can reduce the nitro group. This one-electron reduction results in a transient nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. In the absence of sufficient oxygen, however, the radical anion can undergo further reduction to form highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through multiple mechanisms, including the formation of covalent adducts with cellular macromolecules (proteins and potentially DNA) and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[3][4]

Several studies on related nitroimidazoles have shown that these compounds can induce replication stress, slow cell cycle progression, and covalently bind to and inhibit key cellular enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST).[3][4] It is plausible that this compound shares a similar mechanism. Furthermore, some nitroimidazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting another potential avenue for its anticancer activity.[5]

Caption: Proposed bioreductive activation of this compound.

Experimental Protocol: Evaluation of Hypoxia-Selective Cytotoxicity

This protocol is designed to determine if this compound exhibits preferential cytotoxicity towards cancer cells under hypoxic conditions.

1. Cell Culture and Reagents:

- Select a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, NCI-H460 lung carcinoma).[6]

- Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

- Prepare a stock solution of this compound in DMSO and serially dilute to working concentrations.

2. Hypoxia Induction:

- Use a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and balanced N2.

- Alternatively, use chemical inducers of hypoxia-inducible factor 1-alpha (HIF-1α) like CoCl2 or deferoxamine.

3. Cytotoxicity Assay (MTT or SRB Assay):

- Seed cells in 96-well plates and allow them to adhere overnight.

- Treat the cells with a range of concentrations of this compound.

- Place one set of plates in a normoxic incubator (21% O2, 5% CO2) and another set in the hypoxic chamber for 48-72 hours.

- After the incubation period, assess cell viability using a standard MTT or Sulforhodamine B (SRB) assay.

- Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.

4. Data Analysis and Interpretation:

- A significantly lower IC50 value under hypoxic conditions compared to normoxic conditions would indicate hypoxia-selective cytotoxicity.

- The Hypoxia Cytotoxicity Ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR > 1 suggests selectivity.

Quantitative Data for Related 6-Nitroindazole Derivatives

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | Antiproliferative | 5 - 15 | [6] |

| Nitroimidazole-oxadiazole/triazole conjugates | HCT116 (Colorectal Carcinoma) | Antiproliferative (Hypoxic) | 4.69 - 11.56 | [5] |

| Nitroimidazole-oxadiazole/triazole conjugates | HCT116 (Colorectal Carcinoma) | Antiproliferative (Normoxic) | 12.50 - 24.39 | [5] |

Potential Biological Activity II: Anti-inflammatory

Chronic inflammation is a key pathological feature of numerous diseases. Indazole derivatives have been identified as potent anti-inflammatory agents.[7][8][9] The mechanism often involves the modulation of key inflammatory pathways, particularly the cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Proposed Mechanism of Action

We propose that this compound may exert anti-inflammatory effects through the inhibition of COX-2 and the suppression of pro-inflammatory cytokine production. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The indazole scaffold is known to interact with the active site of COX enzymes.[10] Additionally, indazole derivatives have been shown to reduce the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7][8] The compound may also possess free radical scavenging properties, further contributing to its anti-inflammatory potential.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method to directly assess the inhibitory activity of this compound against the COX-2 enzyme.

1. Reagents and Materials:

- Human recombinant COX-2 enzyme.

- COX-2 substrate (e.g., Arachidonic Acid).

- Detection kit (e.g., a colorimetric or fluorometric assay that measures prostaglandin production).

- Positive control (e.g., Celecoxib, a selective COX-2 inhibitor).

- 96-well microplate.

2. Assay Procedure:

- Prepare a reaction buffer as specified by the enzyme/kit manufacturer.

- In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and varying concentrations of this compound or the positive control.

- Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding the arachidonic acid substrate to all wells.

- Incubate for a specified time (e.g., 10 minutes) at 37°C.

- Stop the reaction and perform the detection step according to the kit instructions (e.g., adding a chromogen and measuring absorbance).

3. Data Analysis:

- Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

- Plot the percentage inhibition against the log concentration of the compound.

- Determine the IC50 value using non-linear regression analysis.

Quantitative Data for Related Indazole Derivatives

| Compound Class | Assay | Activity | IC50 (µM) | Reference |

| Indazole Derivatives | COX-2 Inhibition | Anti-inflammatory | 12.32 - 23.42 | [7] |

| 2,3-diphenyl-2H-indazole derivatives | COX-2 Inhibition | Anti-inflammatory | (Activity confirmed, specific IC50 not listed) | [10] |

Potential Biological Activity III: Antimicrobial and Antiparasitic

Nitro-heterocyclic compounds are a well-established class of antimicrobial and antiparasitic agents.[11][12][13] Metronidazole, a nitroimidazole, is a frontline treatment for anaerobic bacterial and protozoal infections. The nitro group is again central to their mechanism of action. Derivatives of 6-nitroindazole have shown promise in this area as well.[6][14]

Proposed Mechanism of Action

In anaerobic bacteria and certain protozoa (like Leishmania and Trichomonas), the reduction of the nitro group is catalyzed by specific enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). This process generates cytotoxic radical species that disrupt essential cellular processes, most notably by causing damage to DNA and other macromolecules. This leads to a bactericidal or parasiticidal effect. Given the structural similarities, it is highly probable that this compound would be activated by a similar reductive mechanism in susceptible microorganisms.[15]

Caption: Experimental workflow for evaluating antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol, following CLSI guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation:

- Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

- Include a positive control well (microorganism, no drug) and a negative control well (broth only).

2. Inoculation and Incubation:

- Inoculate each well (except the negative control) with the microbial suspension.

- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

3. Reading the Results:

- Visually inspect the plates for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth.

- An indicator dye like resazurin can be used to aid in determining viability.

Quantitative Data for Related Nitroindazole Derivatives

| Compound Class | Organism | Activity | Reference |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Antileishmanial | [14] |

| 2-azetidinone derivatives of 6-nitro-1H-indazole | Various bacteria and fungi | Antibacterial, Antifungal | [6] |

| 5-nitroindazole derivatives | Leishmania amazonensis | Antileishmanial | [16] |

Conclusion and Future Directions

While this guide is a prospective analysis, the convergence of evidence from related 6-nitroindazoles and other nitro-heterocyclic compounds strongly suggests that This compound is a compound of significant therapeutic potential. The proposed mechanisms—hypoxia-activated cytotoxicity, inhibition of inflammatory mediators, and reductive activation in microbes—are well-precedented for this chemical class.

The immediate path forward requires the chemical synthesis of this compound to enable the rigorous experimental validation outlined in this document. Subsequent research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling to assess its drug-like properties. The insights provided herein offer a foundational roadmap for researchers and drug development professionals to unlock the potential of this promising molecule.

References

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. [Link]

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. [Link]

-

Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

Nitroimidazoles as anti-tumor agents - PubMed. [Link]

-

Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed. [Link]

-

Nitroimidazoles as Anti-Tumor Agents - Liu - Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives - PMC - PubMed Central - NIH. [Link]

-

Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. - ResearchGate. [Link]

-

Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed. [Link]

Sources

- 1. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Predicting the Mechanism of Action for 6-Nitro-1H-indazol-4-ol

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning oncology, inflammation, and infectious diseases.[1][2] 6-Nitro-1H-indazol-4-ol is a novel chemical entity for which the mechanism of action (MoA) remains uncharacterized. This guide presents a comprehensive, multi-disciplinary strategy for elucidating its biological targets and downstream signaling pathways. We outline an integrated workflow that begins with robust in silico hypothesis generation, proceeds through broad phenotypic screening, and culminates in rigorous biophysical and cell-based target validation and pathway deconvolution. This document is intended for researchers, scientists, and drug development professionals, providing not only a strategic framework but also detailed, field-proven experimental protocols and the rationale behind key methodological choices. Our approach emphasizes a self-validating system, where computational predictions are systematically tested and refined through orthogonal experimental evidence, ensuring a high degree of scientific integrity in the journey from a novel compound to a well-understood mechanism of action.[3]

Foundational Strategy: An Integrated Workflow for MoA Prediction